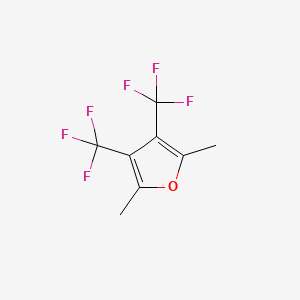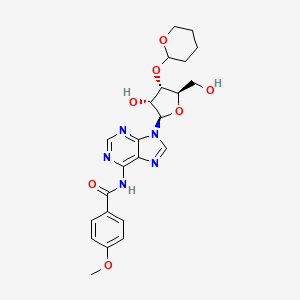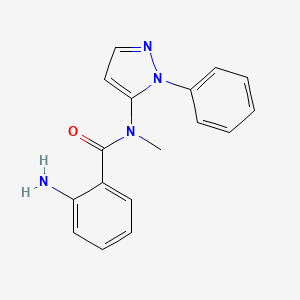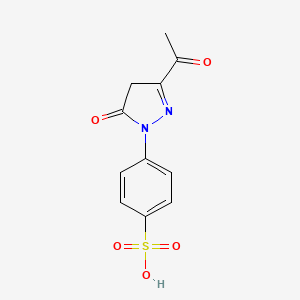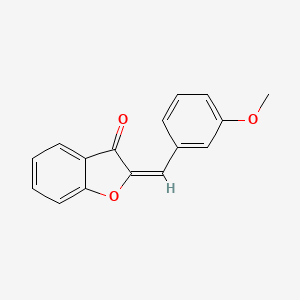
2-(3-Methoxybenzylidene)benzofuran-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methoxybenzylidene)benzofuran-3(2H)-one is an organic compound that belongs to the class of benzofuran derivatives Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxybenzylidene)benzofuran-3(2H)-one typically involves the condensation of 3-methoxybenzaldehyde with benzofuran-3(2H)-one. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as crystallization or distillation.
化学反応の分析
Types of Reactions
2-(3-Methoxybenzylidene)benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzylidene double bond can be reduced to form a saturated benzyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(3-Hydroxybenzylidene)benzofuran-3(2H)-one.
Reduction: 2-(3-Methoxybenzyl)benzofuran-3(2H)-one.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
作用機序
The mechanism of action of 2-(3-Methoxybenzylidene)benzofuran-3(2H)-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The methoxybenzylidene moiety may play a role in binding to specific enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
2-(4-Methoxybenzylidene)benzofuran-3(2H)-one: Similar structure with a methoxy group at the 4-position.
2-(3-Hydroxybenzylidene)benzofuran-3(2H)-one: Similar structure with a hydroxyl group instead of a methoxy group.
2-(3-Methoxybenzyl)benzofuran-3(2H)-one: Similar structure with a saturated benzyl group instead of a benzylidene group.
Uniqueness
2-(3-Methoxybenzylidene)benzofuran-3(2H)-one is unique due to the presence of the methoxybenzylidene moiety, which imparts distinct chemical and biological properties
特性
分子式 |
C16H12O3 |
|---|---|
分子量 |
252.26 g/mol |
IUPAC名 |
(2E)-2-[(3-methoxyphenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C16H12O3/c1-18-12-6-4-5-11(9-12)10-15-16(17)13-7-2-3-8-14(13)19-15/h2-10H,1H3/b15-10+ |
InChIキー |
JZFAOWRFJDGUMW-XNTDXEJSSA-N |
異性体SMILES |
COC1=CC=CC(=C1)/C=C/2\C(=O)C3=CC=CC=C3O2 |
正規SMILES |
COC1=CC=CC(=C1)C=C2C(=O)C3=CC=CC=C3O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


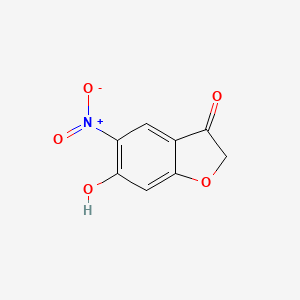
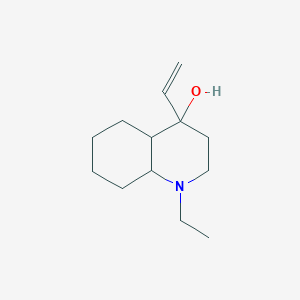
![Ethyl 4-{[(2,4-diaminopyrimidin-5-yl)methyl]amino}benzoate](/img/structure/B12900212.png)
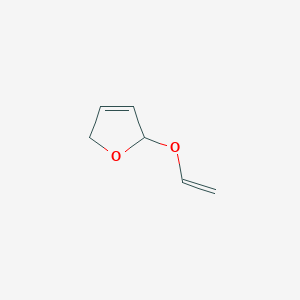
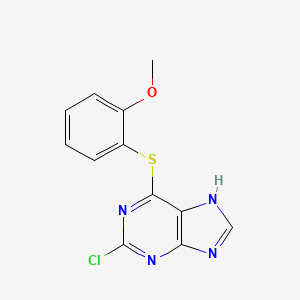
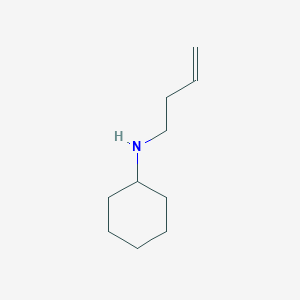
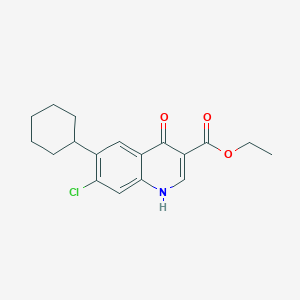
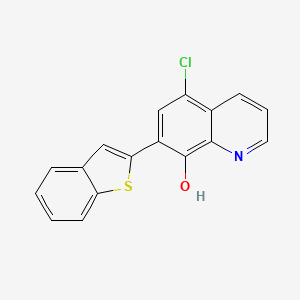
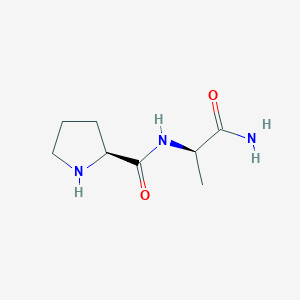
![(5E,9Z)-3,10-dimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan-6-carboxylic acid](/img/structure/B12900260.png)
